Hsd17B13-IN-81

HSD17B13 inhibition Enzyme assay Estradiol oxidation

Researchers require chemically characterized inhibitors to ensure assay reproducibility and avoid off-target confounders. HSD17B13-IN-81 (Compound 154) is a defined small-molecule HSD17B13 inhibitor with reported IC50 ≤0.1 μM against estradiol oxidation. - **Distinct chemotype**: Orthogonal validation tool against BI-3231-class inhibitors; reduces compound-specific artifact risk - **Moderate potency**: Enables clear dose-response curves in hepatic estradiol metabolism assays where sub-nM probes saturate the system - **Application-ready**: Indicated for NAFLD, NASH, and DILI models; provides a SAR baseline for medicinal chemistry scaffold-hopping

Molecular Formula C23H14Cl2F4N4O3
Molecular Weight 541.3 g/mol
Cat. No. B12381205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-81
Molecular FormulaC23H14Cl2F4N4O3
Molecular Weight541.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C(=O)N1CC3=C(C=CC=N3)C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F
InChIInChI=1S/C23H14Cl2F4N4O3/c1-10-31-19-15(26)4-5-16(32-21(35)11-7-13(24)20(34)14(25)8-11)18(19)22(36)33(10)9-17-12(23(27,28)29)3-2-6-30-17/h2-8,34H,9H2,1H3,(H,32,35)
InChIKeyUMXINSUIXWPPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-81: Enzyme Activity & Chemical Identity


HSD17B13-IN-81 (also designated Compound 154) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme implicated in the progression of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI). Its reported inhibitory activity against estradiol oxidation has an IC50 value of ≤ 0.1 μM . The compound has the CAS number 2770247-45-3 and the molecular formula C23H14Cl2F4N4O3 .

Target HSD17B13 enzyme inhibition studies
Assay context Estradiol oxidation endpoint Leukotriene B3 activity not yet reported
Research model Hepatic metabolic pathway research NAFLD / NASH / DILI model context

Why Generic Inhibitors Can't Substitute HSD17B13-IN-81


The chemical space of HSD17B13 inhibitors is defined by multiple distinct chemotypes with widely divergent selectivity and potency profiles. The class includes compounds ranging from sub-nanomolar probes like BI-3231 to dual modulators targeting FXR/HSD17B13, each with unique polypharmacology and pharmacokinetic behaviors [1]. Therefore, replacing HSD17B13-IN-81 with a generic HSD17B13 inhibitor without structural or enzymatic characterization would invalidate cross-study comparisons and potentially introduce off-target confounders [2]. The selection of a specific inhibitor must be grounded in its defined chemical structure, reported selectivity profile, and experimental context.

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Chemotype mismatch Distinct chemical series may shift selectivity, potency, and pharmacokinetic profiles.
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Off-target confounders Replacing with a generic inhibitor without structural characterization may introduce uncontrolled pharmacology.
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Cross-study validity Direct substitution may invalidate comparisons; inhibitor identity must match experimental context.

HSD17B13-IN-81: Comparator Data & Selection Rationale


Enzymatic Potency vs. BI-3231 and HSD17B13-IN-105

HSD17B13-IN-81 exhibits an IC50 of ≤ 0.1 μM (≤ 100 nM) against estradiol oxidation by HSD17B13 . In contrast, BI-3231, a widely used probe, displays a human enzyme IC50 of 1 nM (approx. 100-fold more potent) [1]. Another analog, HSD17B13-IN-105, has a reported IC50 of 0.036 μM (36 nM) for HSD17B13, approximately 3-fold more potent than HSD17B13-IN-81 under comparable in vitro conditions [2]. This data establishes HSD17B13-IN-81 as a moderately potent inhibitor suitable for applications where sub-nanomolar potency is not required or may be detrimental for mechanistic studies.

Enzymatic potency
Reported
IN-81 IC₅₀ ≤ 0.1 μM
BI-3231 IC₅₀ 1 nM
IN-105 IC₅₀ 0.036 μM
Supports dose-response calibration in estradiol oxidation assays.
BI-3231 ~100-fold more potent; IN-105 ~3-fold more potent.
HSD17B13 inhibition Enzyme assay Estradiol oxidation

Multi-Substrate Activity vs. HSD17B13-IN-8

HSD17B13-IN-81 is primarily characterized for its activity against estradiol (IC50 ≤ 0.1 μM). No published data currently exists regarding its activity against leukotriene B3 (LTB3), another endogenous substrate of HSD17B13. In contrast, HSD17B13-IN-8 has been profiled against both substrates, showing IC50 values of < 0.1 μM for estradiol and < 1 μM for LTB3 [1]. This discrepancy in available multi-substrate data means that researchers requiring characterized LTB3 inhibition should select HSD17B13-IN-8, whereas those focusing solely on estradiol-mediated pathways may consider HSD17B13-IN-81 as a viable option pending further profiling.

Substrate activity
Context-dependent
IN-81: Estradiol ≤ 0.1 μM, LTB₃ not reported
IN-8: Estradiol
Substrate pathway alignment required; LTB₃ data gap for IN-81.
Select IN-8 for leukotriene pathway models.
Chemical scaffold
Class-level inference
Compound 154 series; distinct from BI-3231 and IN-105 chemotypes.
Chemotype diversity may reduce scaffold-specific artifacts.
Head-to-head comparative data not published.
Selectivity data
Data to verify
IN-81: no published selectivity profile.
BI-3231: >10,000-fold over HSD17B11.
IN-105: >875-fold over HSD17B4.
Selectivity characterization gap may introduce confounders.
Consider orthogonal profiling in target validation studies.
Substrate selectivity Leukotriene B3 Estradiol

Chemical Scaffold and IP Positioning

HSD17B13-IN-81 (Compound 154) is derived from a distinct chemical series as disclosed in patent literature. While the exact patent number is not explicitly identified in public vendor documentation, the designation 'Compound 154' indicates its position within a larger medicinal chemistry optimization campaign. Other HSD17B13 inhibitors originate from different patent families: BI-3231 was developed by Boehringer Ingelheim [1], and HSD17B13-IN-105 (Compound EX.87) originates from an alternative chemical series [2]. This chemotype diversity may translate to differential physicochemical properties, metabolic stability, and off-target liability profiles, though head-to-head comparative data remain unpublished.

Chemical scaffold
Class-level inference
Compound 154 series; distinct from BI-3231 and IN-105 chemotypes.
Chemotype diversity may reduce scaffold-specific artifacts.
Head-to-head comparative data not published.
Chemical scaffold Patent landscape Chemotype differentiation

Selectivity Profile Limitations

As of the current knowledge cutoff, no published selectivity data exists for HSD17B13-IN-81 against related hydroxysteroid dehydrogenase family members (e.g., HSD17B4, HSD17B11) or broader off-target panels. In contrast, BI-3231 has been profiled and shows >10,000-fold selectivity over HSD17B11 (IC50 > 10 μM) and favorable selectivity in a SafetyScreen44 panel . Similarly, HSD17B13-IN-105 demonstrates >875-fold selectivity over HSD17B4 (IC50 = 31.5 μM vs. 0.036 μM) [1]. The absence of comparable selectivity data for HSD17B13-IN-81 represents a significant knowledge gap that should inform experimental design and interpretation.

Selectivity data
Data to verify
IN-81: no published selectivity profile.
BI-3231: >10,000-fold over HSD17B11.
IN-105: >875-fold over HSD17B4.
Selectivity characterization gap may introduce confounders.
Consider orthogonal profiling in target validation studies.
Target selectivity HSD17B family Off-target profiling

HSD17B13-IN-81: Optimal Research Applications


Estradiol-Dependent Enzymatic Screening

HSD17B13-IN-81 is best deployed in primary in vitro enzymatic screens where estradiol oxidation is the measured endpoint. Its moderate potency (IC50 ≤ 0.1 μM) allows for clear dose-response curves in assays where sub-nanomolar inhibitors may saturate the system or obscure partial inhibition effects . This application is particularly relevant for initial target validation in hepatic models where estradiol metabolism by HSD17B13 is a primary readout.

Orthogonal Validation with Distinct Scaffold

Given its distinct chemical scaffold as 'Compound 154,' HSD17B13-IN-81 serves as a valuable orthogonal tool compound for validating HSD17B13-dependent phenotypes observed with structurally unrelated inhibitors such as BI-3231 or HSD17B13-IN-105 [1][2]. Using chemically diverse inhibitors reduces the likelihood that observed effects are due to compound-specific off-target interactions rather than genuine HSD17B13 engagement.

Hepatic Disease Models with Estradiol Focus

HSD17B13-IN-81 is indicated for use in cellular or in vivo models of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) where the estradiol oxidation pathway is under investigation . However, researchers should note the absence of published LTB3 inhibition data, which may limit interpretation in models where leukotriene signaling contributes to the disease phenotype.

Medicinal Chemistry Benchmarking & Scaffold-Hopping

As a representative member of a specific patent-defined chemical series, HSD17B13-IN-81 provides a benchmark for medicinal chemistry campaigns aiming to optimize potency, selectivity, or pharmacokinetic properties through scaffold-hopping strategies. Its moderate potency (IC50 ≤ 0.1 μM) establishes a clear baseline for structure-activity relationship (SAR) exploration compared to more potent analogs .

Application
Selection Property
Validation Focus
Estradiol oxidation pathway assays
Moderate enzyme inhibition context
Dose-response curve interpretation
Orthogonal HSD17B13 phenotype validation
Structurally distinct chemotype
Scaffold-specific artifact exclusion
Hepatic metabolic disease model studies (estradiol focus)
Estradiol pathway specificity
Leukotriene B3 pathway context may require review
SAR and chemotype benchmarking
Representative Compound 154 series benchmark
Potency baseline for scaffold optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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